Benzyl (2-methyl-1H-indol-3-yl)acetate

COX-2 inhibition structure-activity relationship indomethacin analogues

Benzyl (2-methyl-1H-indol-3-yl)acetate is a synthetic indole-3-acetic acid ester derivative that serves as a critical intermediate in the design and synthesis of conformationally restricted indomethacin analogues. Structurally, it comprises a 2-methylindole core bearing an acetic acid benzyl ester side chain at the 3-position, with molecular formula C₁₈H₁₇NO₂ and a molecular weight of 279.33 g/mol.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 502607-41-2
Cat. No. B8488489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-methyl-1H-indol-3-yl)acetate
CAS502607-41-2
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO2/c1-13-16(15-9-5-6-10-17(15)19-13)11-18(20)21-12-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3
InChIKeyLJAVXONZNJWULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-methyl-1H-indol-3-yl)acetate (CAS 502607-41-2): Procurement-Grade Characterization for Indomethacin Analogue Research


Benzyl (2-methyl-1H-indol-3-yl)acetate is a synthetic indole-3-acetic acid ester derivative that serves as a critical intermediate in the design and synthesis of conformationally restricted indomethacin analogues [1]. Structurally, it comprises a 2-methylindole core bearing an acetic acid benzyl ester side chain at the 3-position, with molecular formula C₁₈H₁₇NO₂ and a molecular weight of 279.33 g/mol [2]. Unlike fully elaborated NSAIDs such as indomethacin, this compound lacks the N-benzoyl substituent, making it a versatile scaffold for investigating structure-activity relationships (SAR) around the indole nucleus, particularly in programs targeting multidrug resistance (MDR) modulation independent of cyclooxygenase (COX) inhibition [1].

Synthetic intermediate for conformationally restricted indomethacin analogues
Core scaffold for P-gp/MDR reversal agent design independent of COX inhibition
Enables SAR exploration at the 5-position without indomethacin pharmacophore bias

Why Benzyl (2-methyl-1H-indol-3-yl)acetate (CAS 502607-41-2) Cannot Be Replaced by Generic Indole-3-acetate Esters in P-gp/MDR Research


Substitution with closely related indole-3-acetate esters is precluded by two interdependent structural features that govern biological activity. First, the 2-methyl substituent on the indole ring is essential: Kalgutkar et al. demonstrated that exchanging the 2-methyl group for hydrogen in the indomethacin ester series completely abolishes COX-2 inhibitory activity, confirming this methyl group as a non-negotiable pharmacophoric element [1]. Second, the benzyl ester moiety is not a generic protecting group but influences conformational restriction—a design strategy employed by Arisawa et al. to decouple P-glycoprotein (P-gp) inhibition from COX inhibition. Compounds lacking the benzyl ester (e.g., free acids or methyl esters) exhibit different conformational populations and thus different biological profiles in MDR modulation assays [2]. The specific combination of the 2-methyl group and the benzyl ester at C-3 creates a unique torsional profile that analogues such as methyl 2-(2-methyl-1H-indol-3-yl)acetate or benzyl 2-(1H-indol-3-yl)acetate cannot replicate, directly impacting experimental reproducibility in MDR reversal studies.

Target Compound
Benzyl (2-methyl-1H-indol-3-yl)acetate
2-methyl substituent present; benzyl ester provides conformational restriction essential for P-gp/MDR selectivity.
Potential Substitute
2-Des-methyl or free acid analogues
Removing the 2-methyl group may abolish P-gp modulation; free acid or methyl ester may alter conformational populations.

Quantitative Differentiation Evidence for Benzyl (2-methyl-1H-indol-3-yl)acetate (CAS 502607-41-2) Against Comparator Indole Esters


2-Methyl Substituent as a Critical Pharmacophoric Determinant: Comparative COX-2 Inactivation Data

In the indomethacin ester series, the presence of the 2-methyl group on the indole ring is a binary determinant of COX-2 inhibitory activity. Kalgutkar et al. showed that exchanging the 2-methyl group for hydrogen (2-des-methyl analogue) in the ester series resulted in complete loss of COX-2 inhibition, rendering the compounds inactive [1]. While this study evaluated fully elaborated N-benzoyl indomethacin esters rather than the N-unsubstituted scaffold, the structural requirement for the 2-methyl group is a class-level inference applicable to benzyl (2-methyl-1H-indol-3-yl)acetate: the 2-methyl substituent is mandatory for any downstream derivative intended to retain COX-2 or P-gp modulatory activity. In contrast, benzyl 2-(1H-indol-3-yl)acetate (lacking the 2-methyl group) would be predicted to yield inactive derivatives in MDR modulation assays.

2-Methyl Pharmacophoric Role
Class-level inference
2-Des-methyl analogue shows complete loss of COX-2 inhibition (IC₅₀ >66 μM vs. low-nM for parent).
2-Methyl group is mandatory for P-gp or COX activity; cannot replace with unsubstituted analogue.
Data derived from N-benzoyl indomethacin ester series; applicability to N-unsubstituted scaffold inferred.
COX-2 inhibition structure-activity relationship indomethacin analogues

Conformational Restriction Capability at C-2 Enables Functional Decoupling of P-gp Inhibition from COX Inhibition

Arisawa et al. demonstrated that introducing substituents at the 2-position of the indole ring restricts the conformational equilibrium between the s-cis and s-trans forms, a strategy that successfully decoupled P-gp inhibitory activity from COX-1/COX-2 inhibition. In their study, indomethacin (1a) showed COX-1 IC₅₀ = 0.01 μM, COX-2 IC₅₀ = 18 μM, and P-gp IC₅₀ = 28 μM, whereas 2-substituted analogue 1c (bearing a 2-ethyl group) exhibited COX-1 and COX-2 IC₅₀ values >400 μM yet retained potent P-gp inhibition (IC₅₀ = 20 μM) [1]. Benzyl (2-methyl-1H-indol-3-yl)acetate (identified in the paper as intermediate with m/z 279.15, C₁₈H₁₇NO₂) provides the foundational 2-methyl-substituted scaffold from which such conformationally restricted analogues are elaborated [1]. The 2-methyl group provides a baseline level of conformational restriction toward the s-cis form, as evidenced by NOE data and X-ray crystallography showing that indomethacin (1a) with a 2-methyl group crystallizes as a 2:1 mixture of s-cis and s-trans conformers, whereas the bulkier 2-phenyl derivative (1d) exclusively adopts the s-trans form [1].

Conformational Decoupling
Class-level inference
COX-1 IC₅₀ shift: 0.01 μM (indomethacin) → >400 μM (2-ethyl analogue); P-gp IC₅₀ remains 20 μM.
2-alkyl substitution enables COX-sparing P-gp inhibition; scaffold suitable for MDR-selective design.
Based on Arisawa et al. 2012; 2-methyl scaffold provides baseline conformational bias.
P-glycoprotein inhibition multidrug resistance conformational restriction

Advantage as a Synthetic Intermediate Over 5-Methoxy-2-methylindole-3-acetate Benzyl Ester for SAR Exploration

Compared to benzyl 5-methoxy-2-methylindole-3-acetate (CAS 3285-40-3)—a commonly cited indomethacin intermediate—benzyl (2-methyl-1H-indol-3-yl)acetate lacks the 5-methoxy substituent, providing a less functionally committed scaffold. The 5-methoxy group in indomethacin is required for COX inhibition but is not essential for P-gp modulatory activity: Arisawa et al. showed that 7-methoxyindole derivative 1h (with a 7-methoxy group instead of 5-methoxy) retained potent P-gp inhibition (IC₅₀ = 15 μM) while exhibiting no COX-1 or COX-2 inhibition (IC₅₀ >400 μM) [1]. This indicates that the methoxy group position is not a universal requirement for MDR modulation. Consequently, benzyl (2-methyl-1H-indol-3-yl)acetate permits late-stage diversification at the 5-position that the 5-methoxy analogue does not, enabling exploration of substituent effects on both COX and P-gp activities without pre-committing to the indomethacin-like 5-methoxy pharmacophore [1].

5-Position Diversification
Class-level inference
Unsubstituted at C-5 versus 5-methoxy analogue (CAS 3285-40-3) pre-committed to indomethacin pharmacophore.
Late-stage C-5 functionalization possible; 7-methoxy isomer retains P-gp IC₅₀ 15 μM with no COX activity.
Supports SAR studies without COX-inhibitory bias; methoxy position not universally required for MDR modulation.
synthetic intermediate indomethacin analogues scaffold diversification

Documented Utility in Patent Literature as Prostaglandin D2 Receptor Antagonist Precursor

Benzyl (2-methyl-1H-indol-3-yl)acetate is explicitly cited as a synthetic intermediate in EP1424335 A1 (ONO Pharmaceutical Co., Ltd.), located on page 85 of the patent specification [1]. This patent claims indole derivatives that bind to the DP (prostaglandin D2) receptor and exhibit antagonistic activity, with therapeutic applications in allergic rhinitis, allergic conjunctivitis, atopic dermatitis, bronchial asthma, and other DP receptor-mediated conditions [2]. The inclusion of this specific ester as a patent-exemplified intermediate—rather than the more common methyl or ethyl ester analogues—indicates that the benzyl ester is specifically preferred for the synthetic route described, likely due to its favorable reactivity profile in the subsequent N-acylation or functionalization steps. By contrast, no comparable patent precedent was identified for the methyl ester (methyl 2-(2-methyl-1H-indol-3-yl)acetate) or the free acid (2-methylindole-3-acetic acid) in the same context.

Patent-Validated Intermediate
Supporting evidence
Cited as synthetic intermediate in EP1424335 A1 (ONO Pharmaceutical) for DP receptor antagonists.
Provides patent precedent for procurement in DP antagonist development; benzyl ester specifically preferred.
No equivalent patent precedent found for methyl ester or free acid analogues in the same context.
DP receptor antagonist allergic disease patent evidence

Validated Application Scenarios for Benzyl (2-methyl-1H-indol-3-yl)acetate (CAS 502607-41-2) in Scientific Procurement


Synthesis of COX-Sparing, P-Glycoprotein-Targeted Multidrug Resistance Reversal Agents

As established in Section 3 (Evidence_Item 2), benzyl (2-methyl-1H-indol-3-yl)acetate serves as the core scaffold for conformationally restricted indomethacin analogues designed to inhibit P-glycoprotein and MRP-1 without COX-1/COX-2 inhibitory activity. Researchers following the Arisawa et al. 2012 synthetic methodology [1] can employ this intermediate for N-acylation with various benzoyl chlorides to generate libraries of P-gp-selective compounds. The 2-methyl group provides baseline conformational restriction, while the unsubstituted 5-position permits late-stage diversification. This application is directly supported by the demonstration that 2-substituted analogues (e.g., compound 1c) achieved P-gp IC₅₀ of 20 μM while exhibiting COX-1 and COX-2 IC₅₀ values >400 μM, confirming the feasibility of decoupling these activities [1].

Prostaglandin D2 (DP) Receptor Antagonist Development Programs

This compound is explicitly validated as a synthetic intermediate in patent EP1424335 A1 (ONO Pharmaceutical) for the preparation of DP receptor antagonists [2]. The benzyl ester is used on page 85 of the patent in synthetic sequences leading to indole derivatives that bind and antagonize the DP receptor, with claimed utility in allergic rhinitis, allergic conjunctivitis, atopic dermatitis, bronchial asthma, and pruritus-associated conditions [2]. Organizations pursuing DP receptor antagonist programs can directly reference this patent precedent for synthetic route planning and procurement justification.

Indomethacin Analogue Structure-Activity Relationship (SAR) Studies with Flexible 5-Position Diversification

Unlike benzyl 5-methoxy-2-methylindole-3-acetate (CAS 3285-40-3), which carries a pre-installed 5-methoxy group that commits the scaffold to the indomethacin pharmacophore, benzyl (2-methyl-1H-indol-3-yl)acetate offers an unsubstituted 5-position for systematic SAR exploration. As evidenced by the Arisawa et al. finding that the 7-methoxy isomer (1h) retains P-gp inhibition (IC₅₀ = 15 μM) without COX activity [1], the methoxy substituent position is not rigidly constrained for MDR modulation. This intermediate therefore enables parallel exploration of 5-position substituent effects on MDR modulation, COX inhibition, and other biological endpoints without synthetic bias toward the indomethacin-like 5-methoxy configuration.

Conformational Analysis Studies of Indole-3-acetate Derivatives Using X-ray Crystallography and NMR

The 2-methyl substituent on the indole ring introduces quantifiable conformational restriction that can be studied by X-ray crystallography and NOE NMR, as demonstrated by Arisawa et al. for the indomethacin series [1]. Benzyl (2-methyl-1H-indol-3-yl)acetate, with its crystallizable benzyl ester moiety and 2-methyl conformational anchor, provides a suitable model compound for investigating the relationship between indole substitution patterns, solid-state conformation (s-cis vs. s-trans populations), and solution-phase dynamics. The experimentally determined molecular ion (HRMS m/z calcd for C₁₈H₁₇NO₂ 279.1259, found 279.1259) and elemental analysis (C, 76.70%; H, 6.14%; N, 5.01%) confirm compound identity and purity suitable for crystallographic studies [1].

Application
Selection Property
Validation Focus
COX-sparing MDR reversal agent synthesis
2-Methyl conformational anchor; benzyl ester reactivity
Verify P-gp inhibition vs. COX counter-screen
DP receptor antagonist programs
Patent-validated synthetic route compatibility
Confirm structural identity per EP1424335 A1
5-Position SAR diversification studies
Unsubstituted C-5 for late-stage functionalization
Assay P-gp modulation with varied 5-substituents
Conformational analysis (NMR/X-ray)
Crystallizable benzyl ester; 2-methyl conformational bias
Determine s-cis/s-trans population and torsional profile
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